molecular formula C10H9NO2S B12874570 (4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one

(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one

Cat. No.: B12874570
M. Wt: 207.25 g/mol
InChI Key: IBCDTEOTMAZIGQ-UITAMQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one is a heterocyclic compound that features a unique combination of an oxazole ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one typically involves the condensation of 2-methyl-1,3-oxazol-5-one with 5-methylthiophene-2-carbaldehyde under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is investigated for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one
  • (4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-5-one
  • (4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-imidazol-5-one

Uniqueness

This compound is unique due to its specific combination of an oxazole ring and a thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

(4Z)-2-methyl-4-[(5-methylthiophen-2-yl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C10H9NO2S/c1-6-3-4-8(14-6)5-9-10(12)13-7(2)11-9/h3-5H,1-2H3/b9-5-

InChI Key

IBCDTEOTMAZIGQ-UITAMQMPSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=C\2/C(=O)OC(=N2)C

Canonical SMILES

CC1=CC=C(S1)C=C2C(=O)OC(=N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.